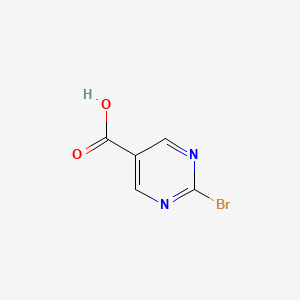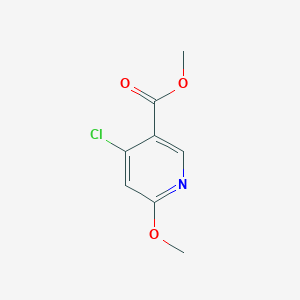![molecular formula C8H16ClNO4 B2537328 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride CAS No. 2109436-93-1](/img/structure/B2537328.png)
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride, also known as MEM, is a chemical compound that has been studied for its potential applications in scientific research. MEM is a derivative of the amino acid valine, and it has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. In pharmacology, this compound has been used as a tool compound to study the effects of NMDA receptor modulation on cellular signaling pathways. In biochemistry, this compound has been used as a substrate for enzymes involved in valine metabolism.
作用機序
2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride is a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, this compound inhibits the influx of calcium ions into the cell, which can lead to a reduction in neuronal excitability. This mechanism of action has been shown to modulate cellular signaling pathways and has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, this compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule involved in a variety of physiological processes. This compound has also been shown to inhibit the activity of enzymes involved in valine metabolism, which can lead to alterations in amino acid metabolism.
実験室実験の利点と制限
One advantage of using 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride in lab experiments is its specificity for the NMDA receptor, which allows for targeted modulation of cellular signaling pathways. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound, making it a suitable tool compound for large-scale experiments. However, one limitation of using this compound is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride. One area of interest is the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other signaling pathways. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of the compound.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for the NMDA receptor and its potential therapeutic applications make it a promising tool compound for further research. However, its potential toxicity at high concentrations must be taken into consideration. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in neurological disorders.
合成法
The synthesis of 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride involves the reaction of valine with acetic anhydride and methoxyamine hydrochloride. The resulting product is then purified through a series of chromatography steps to obtain pure this compound hydrochloride. This synthesis method has been optimized to produce high yields of pure this compound, making it a suitable method for large-scale production.
特性
IUPAC Name |
2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,7(11)12)9-5-4-6(10)13-3;/h9H,4-5H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYBJOOBFZKLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

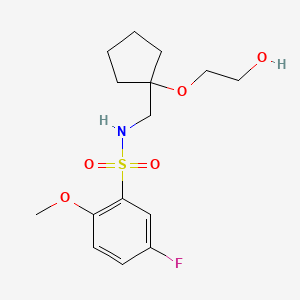

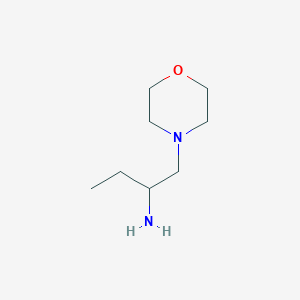
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
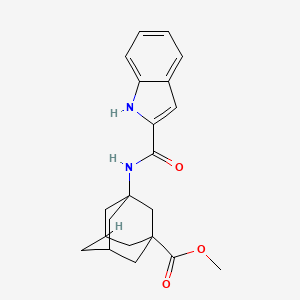
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
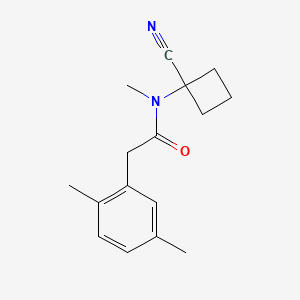
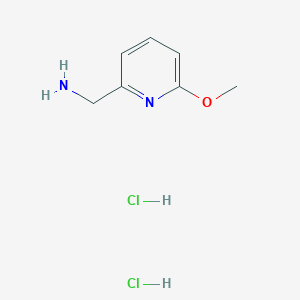


![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
